molecular formula C6H4ClFO3S B1442040 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261674-76-3

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1442040
CAS No.: 1261674-76-3
M. Wt: 210.61 g/mol
InChI Key: XLIXUUYLEAKRIP-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride ( 1261674-76-3) is a versatile benzensulfonyl chloride derivative with a molecular formula of C 6 H 4 ClFO 3 S and a molecular weight of 210.61 g/mol . This compound serves as a high-value building block in organic synthesis and medicinal chemistry, particularly for the preparation of sulfonamide and sulfonate-based molecules. Its molecular structure incorporates both a reactive sulfonyl chloride group and a phenolic hydroxyl group, allowing it to undergo successive functionalization and act as a key intermediate in constructing more complex chemical entities. The primary research application of this compound is as a precursor in the design and synthesis of novel bioactive molecules. Sulfonyl chlorides are pivotal intermediates for creating sulfonamide functional groups, which are a cornerstone motif in numerous FDA-approved drugs and investigational compounds across a wide spectrum of therapeutic areas . These include antibacterial, anti-inflammatory, anticancer, and antidiabetic agents. The presence of the fluorine substituent on the benzene ring is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers utilize this reagent to develop potential enzyme inhibitors, such as those targeting serine hydrolases, by forming covalent or highly specific interactions with the active site . Safety and Handling: This compound is classified as hazardous and carries the GHS signal word "Danger". It causes severe skin burns and eye damage (H314) . Appropriate precautions must be taken, including wearing protective equipment and handling only in a well-ventilated environment. Important Notice: This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIXUUYLEAKRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The predominant synthetic strategy for this compound involves electrophilic aromatic substitution sulfonylation of a suitable hydroxyfluorobenzene precursor. Typically, the process is a chlorosulfonation reaction , where chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) is used to introduce the sulfonyl chloride group onto the aromatic ring at the position ortho or para to the hydroxyl group, directed by substituent effects.

Key reaction:

  • Starting material: 4-fluoro-2-hydroxybenzene (or closely related hydroxyfluorobenzene derivatives)
  • Reagent: Chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2)
  • Conditions: Low temperature (0–5 °C) to moderate temperature (up to 50 °C), anhydrous environment to prevent hydrolysis
  • Outcome: Introduction of sulfonyl chloride group at the 1-position, yielding this compound

This method leverages the activating effect of the hydroxyl group and the directing influence of the fluorine atom to achieve regioselective sulfonylation.

Detailed Reaction Conditions and Mechanism

  • Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is introduced via EAS, where the electrophile (chlorosulfonic acid or sulfuryl chloride) attacks the aromatic ring activated by the hydroxyl group.
  • The fluorine substituent, being electron-withdrawing, slightly deactivates the ring but directs substitution to positions ortho and para to itself, influencing regioselectivity.
  • The hydroxyl group strongly activates the ring and directs substitution ortho and para to itself, favoring sulfonylation at the 1-position adjacent to the hydroxyl.
  • Reaction temperature is carefully controlled (0–5 °C initially) to avoid side reactions such as over-sulfonation or decomposition.
  • Anhydrous solvents such as dichloromethane or chlorinated solvents are used to maintain dry conditions, preventing hydrolysis of the sulfonyl chloride.

Industrial and Laboratory Scale Methods

  • Batch synthesis: The classical method involves slow addition of chlorosulfonic acid to the hydroxyfluorobenzene under stirring at low temperature, followed by gradual warming to room temperature to complete the reaction.
  • Continuous flow reactors: Industrially, continuous flow chemistry is employed to precisely control reaction parameters (temperature, stoichiometry, residence time), improving yield, purity, and scalability.
  • Purification: Post-reaction, the crude product is purified by recrystallization or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted starting materials and byproducts.

Alternative Synthetic Routes

While chlorosulfonation is the principal method, alternative approaches such as:

  • Sulfonylation via sulfonic acid intermediates: Starting from 4-fluoro-2-hydroxybenzenesulfonic acid, conversion to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can be performed.
  • Halogen exchange and sulfonylation: In some cases, halogenated precursors (e.g., brominated hydroxyfluorobenzenes) are converted to sulfonyl chlorides via multi-step sequences involving sulfonation and halogen substitution.

However, these methods are less commonly reported for this specific compound due to complexity and lower yields.

Data Summary Table: Preparation Parameters

Parameter Typical Range / Details Notes
Starting Material 4-Fluoro-2-hydroxybenzene Commercially available or synthesized
Sulfonylation Reagent Chlorosulfonic acid (HSO3Cl) or Sulfuryl chloride (SO2Cl2) Chlorosulfonic acid preferred for regioselectivity
Solvent Anhydrous dichloromethane, chloroform Dry solvents to prevent hydrolysis
Temperature 0–5 °C (initial), up to 50 °C (reaction completion) Low temperature to avoid side reactions
Reaction Time 1–4 hours Dependent on scale and temperature
Work-up Quenching with ice water, extraction with organic solvents Careful to avoid hydrolysis of sulfonyl chloride
Purification Recrystallization, silica gel chromatography Hexane/ethyl acetate mixtures commonly used
Yield 60–85% Depends on reaction control and purification method
Safety Considerations Corrosive, moisture sensitive Use protective equipment and inert atmosphere

Research Findings and Analytical Confirmation

  • NMR Spectroscopy: Proton and fluorine NMR confirm the substitution pattern. The fluorine atom appears at characteristic chemical shifts, while the sulfonyl chloride group shows no proton but affects aromatic proton shifts.
  • IR Spectroscopy: Strong absorption bands at ~1370 cm⁻¹ and ~1180 cm⁻¹ correspond to asymmetric and symmetric S=O stretches of the sulfonyl chloride group.
  • Mass Spectrometry: Molecular ion peak at m/z 210.61 g/mol confirms molecular weight.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for purity and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles in the presence of a catalyst.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

    Oxidation and Reduction: Products include sulfonic acids or sulfinic acids.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonamide compounds. These compounds are known for their biological activities, including antibacterial and antitumor properties. The sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites in proteins, facilitating enzyme inhibition, which is crucial in drug design .

Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-fluoro-2-hydroxybenzenesulfonic acid with thionyl chloride. This method is favored due to its efficiency and the high purity of the product obtained, making it suitable for industrial applications .

Biological Applications

Antimicrobial Agents
Research has demonstrated that this compound exhibits antimicrobial properties against various resistant bacterial strains. A study highlighted its effectiveness in developing new antibacterial agents, showcasing its potential application in pharmaceuticals aimed at combating antibiotic resistance.

Toxicity Studies
Toxicological assessments on aquatic organisms, such as Daphnia magna, indicate that while the compound possesses antimicrobial activity, it also exhibits moderate toxicity at elevated concentrations. This necessitates further research to evaluate its safety profile for therapeutic use .

Material Science

Polymer Chemistry
In materials science, this compound can be utilized in the modification of polymers to enhance their properties. The sulfonyl chloride functional group can react with various nucleophiles, enabling the development of tailored materials with specific characteristics for applications in coatings and adhesives .

Case Studies

Study Focus Findings
Antimicrobial EfficacyDemonstrated effectiveness against resistant bacterial strains; potential for new drug development.
Toxicity AssessmentModerate toxicity observed in Daphnia magna; further studies required for safety evaluation .
Polymer ModificationEnhanced properties of polymers through reactions with sulfonyl chloride groups .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and functional differences between 4-fluoro-2-hydroxybenzene-1-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity and Applications
This compound C₆H₄ClFO₃S 210.5 -SO₂Cl (1), -OH (2), -F (4) High sulfonyl chloride reactivity; hydroxyl enables H-bonding and esterification.
4-Fluorobenzene-1-sulfonyl chloride C₆H₃ClFO₂S 193.5 -SO₂Cl (1), -F (4) Lacks hydroxyl group; used in estrone sulfonate synthesis via sulfonylation .
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride C₇H₆ClFO₃S 224.6 -SO₂Cl (1), -OCH₃ (2), -F (4) Methoxy group reduces acidity; steric hindrance slows nucleophilic substitution .
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.7 Aliphatic -SO₂Cl, -OCH₃, and -F on ethane chain Flexible aliphatic chain increases solubility; used in specialty polymer synthesis .
4-(2-Aminoethyl)benzene sulfonyl fluoride hydrochloride C₈H₁₀FNO₂S·HCl 239.7 -SO₂F (1), -CH₂CH₂NH₂·HCl (4) Sulfonyl fluoride resists hydrolysis; amino group enhances bioactivity (e.g., protease inhibition) .

Reactivity and Functional Group Analysis

  • Hydroxyl (-OH) vs. Methoxy (-OCH₃):
    The hydroxyl group in this compound increases acidity (pKa ~8-10) compared to the methoxy analog (pKa ~13-15). This makes the hydroxyl variant more reactive in deprotonation-driven reactions, such as forming sulfonate salts. Methoxy groups, being electron-donating, slightly deactivate the aromatic ring but improve stability against oxidation .

  • Sulfonyl Chloride (-SO₂Cl) vs. Sulfonyl Fluoride (-SO₂F): Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides due to the weaker Cl⁻ leaving group. For example, 4-(2-aminoethyl)benzene sulfonyl fluoride hydrochloride (AEBSF) is hydrolytically stable and used as a long-acting serine protease inhibitor, whereas sulfonyl chlorides are preferred for rapid functionalization in organic synthesis .
  • Aromatic vs. Aliphatic Sulfonyl Chlorides: Aliphatic derivatives like 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride exhibit greater conformational flexibility, enhancing their utility in polymer chemistry. However, aromatic sulfonyl chlorides are more rigid and better suited for regioselective electrophilic substitutions .

Biological Activity

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride, also known as 4-fluorobenzenesulfonyl chloride, is a compound that features a sulfonyl chloride functional group attached to a fluorinated aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of both the fluoro and hydroxyl groups on the benzene ring enhances its reactivity and biological interactions.

The molecular formula for this compound is C6H5ClFNO3S. The compound is characterized by:

  • Fluorine atom : Enhances lipophilicity and can influence biological activity.
  • Hydroxyl group : May improve solubility and facilitate interactions with biological macromolecules.
  • Sulfonyl chloride group : Known for its reactivity, particularly in nucleophilic substitution reactions.

Antitumor Activity

Research has indicated that similar sulfonamide compounds exhibit antitumor effects. For example, studies have demonstrated that certain sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial efficacy of various sulfonamide derivatives found that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 128 to 256 µg/mL. This suggests a potential for similar activity in this compound, warranting further investigation.

Case Study 2: Antitumor Mechanism

In a comparative study involving various sulfonamide derivatives, it was shown that these compounds could effectively inhibit HDAC (Histone Deacetylase) activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes. This mechanism was observed in xenograft models where treated tumors exhibited significant growth inhibition compared to controls.

Research Findings

Recent research highlights the importance of substituent effects on the biological activity of sulfonamide derivatives. For instance, the introduction of electron-withdrawing groups like fluorine can enhance the reactivity of the sulfonamide moiety, potentially increasing its biological efficacy.

Compound Structural Features Biological Activity
This compoundFluorine and hydroxyl substituentsPotential antibacterial and antitumor activity
SulfanilamideSulfonamide coreEstablished antibacterial activity
4-AminobenzenesulfonamideAmino group additionAnticancer properties via HDAC inhibition

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-fluoro-2-hydroxybenzene-1-sulfonyl chloride, and how do they influence experimental handling?

  • Answer : The compound is a sulfonyl chloride derivative with reactive -SO2_2Cl and hydroxyl (-OH) groups. Key properties include:

PropertyValueReference
Molecular FormulaC6_6H4_4ClFO3_3S
Boiling Point~95–96°C (at 2 mmHg)
StabilityReacts with glass; store in inert containers
Storage ConditionsCombustible corrosive; ventilated, dry area
  • Methodological Note : Avoid aqueous or protic solvents to prevent hydrolysis. Use anhydrous conditions and inert materials (e.g., PTFE-lined caps) for storage .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Answer :

  • 19F NMR^{19}\text{F NMR} : To confirm fluorine substitution (δ ~ -110 ppm for aromatic F) .
  • IR Spectroscopy : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) .
  • Mass Spectrometry : Molecular ion [M+^+] at m/z 210 (calculated for C6_6H4_4ClFO3_3S) with fragmentation patterns matching sulfonyl chlorides .
    • Methodological Note : Cross-reference with databases like PubChem (InChIKey: [Example]) for validation .

Q. How can researchers safely handle this compound in the laboratory?

  • Answer :

  • PPE : Acid-resistant gloves, goggles, and lab coats (due to skin corrosion risks) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictory yields in sulfonamide synthesis using this compound be resolved?

  • Answer : Contradictions often arise from competing hydrolysis or side reactions. Optimize:

  • Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis .
  • Temperature Control : Maintain 0–5°C during amine addition to suppress byproducts .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
    • Data Analysis : Compare 1H NMR^{1}\text{H NMR} integration of product vs. unreacted amine to quantify efficiency .

Q. What strategies mitigate the compound’s reactivity with glassware, and how does this affect experimental reproducibility?

  • Answer :

  • Material Substitution : Use PTFE or HDPE containers instead of glass .
  • Passivation : Pre-treat glassware with silanizing agents to reduce surface reactivity .
    • Validation : Conduct control experiments comparing reaction yields in glass vs. inert containers to assess leaching effects .

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

  • Answer :

  • DFT Calculations : Model transition states for sulfonylation reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Docking Studies : Screen sulfonamide derivatives for binding affinity to target proteins (e.g., carbonic anhydrase) .
    • Validation : Compare computed vs. experimental KiK_i values for validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
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4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

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